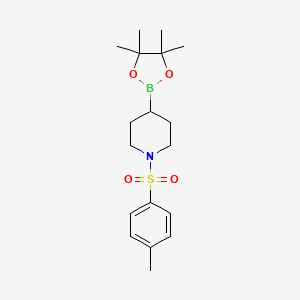

N-Tosylpiperidine-4-boronic acid pinacol ester

Description

N-Tosylpiperidine-4-boronic acid pinacol ester is a boronate ester derivative featuring a piperidine core with a tosyl (para-toluenesulfonyl) group on the nitrogen and a boronic acid pinacol ester moiety at the 4-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds in organic synthesis . The tosyl group acts as a robust protecting group for the amine, enhancing stability during synthetic manipulations while the pinacol ester ensures solubility and reactivity in organic solvents .

Key applications include:

Properties

Molecular Formula |

C18H28BNO4S |

|---|---|

Molecular Weight |

365.3 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine |

InChI |

InChI=1S/C18H28BNO4S/c1-14-6-8-16(9-7-14)25(21,22)20-12-10-15(11-13-20)19-23-17(2,3)18(4,5)24-19/h6-9,15H,10-13H2,1-5H3 |

InChI Key |

AENMXOFMCUYVTQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tosylpiperidine-4-boronic acid pinacol ester typically involves the following steps:

Formation of Piperidine Derivative: The starting material, piperidine, is first tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields N-tosylpiperidine.

Borylation: The N-tosylpiperidine is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Tosylpiperidine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of functionalized piperidine derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Functionalized piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

N-Tosylpiperidine-4-boronic acid pinacol ester is primarily utilized in the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds. This reaction is essential for synthesizing biaryl or vinyl-aryl compounds, which are fundamental in pharmaceuticals and materials science.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides and boronic esters | |

| Oxidation | Converts boronic esters to alcohols or ketones | |

| Substitution | Tosyl group can be substituted with nucleophiles |

Biological Applications

The compound plays a significant role in the development of bioactive molecules and pharmaceuticals. The piperidine ring is a common structural motif in many drug candidates, enhancing their biological activity.

Case Study: Development of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising activity against cancer cells. For instance, modifications to the piperidine structure have led to compounds with improved potency and selectivity for cancer targets, showcasing its potential in medicinal chemistry .

Industrial Applications

In industrial settings, this compound is employed in the production of fine chemicals and advanced materials. Its ability to facilitate complex organic transformations makes it valuable in synthesizing polymers and other materials.

Table 2: Industrial Uses of this compound

| Application Area | Specific Use | Reference |

|---|---|---|

| Fine Chemicals | Synthesis of intermediates for pharmaceuticals | |

| Material Science | Development of advanced materials and polymers |

Table 3: Comparison of Boronic Acid Derivatives

| Compound | Key Features | Stability |

|---|---|---|

| This compound | High stability and reactivity due to tosyl group | High |

| Piperidine-4-boronic acid pinacol ester | Lacks tosyl group; less stable and versatile | Moderate |

| N-Boc-piperidine-4-boronic acid pinacol ester | Contains Boc group; different reactivity profile | Moderate |

Mechanism of Action

The mechanism by which N-Tosylpiperidine-4-boronic acid pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tosyl group serves as a protecting group, enhancing the stability and reactivity of the piperidine ring.

Comparison with Similar Compounds

N-Boc-Piperidine-4-boronic Acid Pinacol Ester

Structural Differences : The Boc (tert-butoxycarbonyl) group replaces the tosyl group, offering orthogonal deprotection conditions (acid-sensitive vs. reductive/oxidative for tosyl) .

Reactivity :

NMR Data :

| Compound | δ(1H) (–CH3, pinacol) | δ(13C) (B–O–C) | |

|---|---|---|---|

| N-Boc-piperidine-4-boronic ester | 1.34–1.38 (12H) | 84.0, 24.9 | |

| N-Tosyl analog* | ~1.35–1.38 (expected) | ~84.0 (expected) |

3,6-Dihydro-2H-Pyran-4-boronic Acid Pinacol Ester

Structural Differences : A dihydropyran ring replaces the piperidine core, altering steric and electronic profiles .

Reactivity :

- The unsaturated pyran ring may enhance conjugation, affecting reactivity in cross-couplings.

Comparison with Aromatic Boronic Esters

Phenylboronic Acid Pinacol Ester

Solubility :

| Solvent | Phenylboronic Acid | Pinacol Ester | |

|---|---|---|---|

| Chloroform | Moderate | High | |

| Hydrocarbons | Very Low | Low |

Reactivity :

- Aromatic esters (e.g., 4-methoxyphenyl pinacol ester) undergo rapid fluorination in Cu-mediated reactions .

- Piperidine-based esters may exhibit slower kinetics due to steric hindrance.

Key Findings and Implications

- Protecting Group Impact : Tosyl’s stability under acidic conditions contrasts with Boc’s labile nature, guiding selection based on synthetic needs .

- Solubility Trends : Pinacol esters universally improve solubility in organic solvents compared to parent boronic acids, critical for reaction homogeneity .

- Reactivity vs. Stability : Electron-withdrawing groups (e.g., tosyl) may trade reduced reactivity for enhanced intermediate stability .

Biological Activity

N-Tosylpiperidine-4-boronic acid pinacol ester (NTBPE) is a compound of interest in medicinal chemistry and organic synthesis, particularly due to its role in the development of pharmaceuticals and its application in various biological assays. This article provides an overview of the biological activity of NTBPE, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, a tosyl group, and a boronic acid moiety. The pinacol ester formation enhances its stability and solubility, making it suitable for biological applications. The general structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of NTBPE is attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows NTBPE to interact with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : NTBPE has shown potential as an inhibitor of specific enzymes such as proteases and kinases. The boronic acid group can bind to the active site of these enzymes, altering their activity.

- Anticancer Activity : Preliminary studies suggest that NTBPE may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.

- Antimicrobial Effects : Research indicates that boronic acid derivatives, including NTBPE, possess antimicrobial properties, potentially making them candidates for developing new antibiotics.

Case Studies

- Inhibition of Cyclooxygenase (COX) : A study examined the effects of boronic acid derivatives on COX enzymes, which are critical in inflammation pathways. NTBPE was tested alongside other compounds to assess its inhibitory potency . The results indicated a significant reduction in COX activity at micromolar concentrations.

- Antitumor Activity : In vitro assays demonstrated that NTBPE could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential use in cancer therapy .

- Antibacterial Screening : A series of tests were conducted to evaluate the antibacterial efficacy of NTBPE against various pathogens. The compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing N-Tosylpiperidine-4-boronic acid pinacol ester?

- Methodological Answer : Synthesis typically involves coupling reactions or functionalization of pre-existing boronic esters. For example:

-

Photochemical decarboxylative borylation : Carboxylic acids can be converted to boronic esters via N-hydroxyphthalimide (NHP) esters under visible light with bis(catecholato)diboron, avoiding metal catalysts .

-

Boc-protected intermediates : Analogous compounds like N-Boc-piperidine-4-boronic acid pinacol ester are synthesized via Suzuki-Miyaura coupling, followed by deprotection .

-

General pinacol ester synthesis : React phenylboronic acids with pinacol using dehydrating agents (e.g., MgSO₄) in anhydrous conditions .

- Data Table :

| Reaction Type | Yield | Key Conditions | Reference |

|---|---|---|---|

| Photochemical | 60–85% | Visible light, no catalyst, 25°C | |

| Suzuki Coupling | 69.8% | Pd(PPh₃)₄, K₃PO₄, THF/H₂O, 110°C |

Q. How is Suzuki-Miyaura cross-coupling applied using this compound?

- Methodological Answer : The boronic ester acts as a nucleophilic partner, reacting with aryl/heteroaryl halides (e.g., bromides) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄). Example applications include:

- Synthesizing biaryl motifs for drug candidates (e.g., Trypanosoma brucei inhibitors) .

- Forming C–C bonds in complex molecules under inert atmospheres .

Q. What purification and characterization methods are recommended for this compound?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

- Characterization :

- ¹¹B NMR : Confirms boronic ester integrity (δ ~30–35 ppm for pinacol esters).

- LC-MS/HPLC : Validates purity (>95%) .

Q. What are the stability and storage considerations for this compound?

- Methodological Answer :

- Stability : Sensitive to moisture and protic solvents; store under argon at –20°C .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for air-sensitive steps .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling with sterically hindered aryl halides?

- Methodological Answer :

- Catalyst selection : Bulky ligands (e.g., XPhos) improve steric tolerance .

- Solvent systems : Use toluene/DMF mixtures to enhance solubility .

- Temperature : Prolonged heating (e.g., 24–48 hrs at 80–110°C) may be required .

Q. How to address discrepancies in catalytic efficiency when using different palladium catalysts?

- Methodological Answer :

- Mechanistic analysis : Monitor reaction progress via ¹¹B NMR to detect intermediates (e.g., borinic esters) .

- Catalyst screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ for turnover frequency (TOF) .

Q. What role does this compound play in medicinal chemistry (e.g., protease inhibitors)?

- Methodological Answer :

- Lead optimization : Used to introduce boronic acid motifs into kinase or protease inhibitors via late-stage functionalization .

- Target engagement : Boronates can act as transition-state analogs in enzyme inhibition (e.g., proteasome inhibitors) .

Q. How to analyze stereochemical outcomes in allylboration reactions involving this compound?

- Methodological Answer :

- Diastereoselectivity : Use chiral auxiliaries (e.g., α-substituted allylboronic esters) and monitor via ¹H NMR .

- Enantioselectivity : Employ borinic esters generated in situ with nBuLi/TFAA to achieve >90% ee .

Q. What are the mechanistic insights into protodeboronation reactions of this compound?

- Methodological Answer :

Q. How is this compound applied in material science (e.g., organic electronics)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.